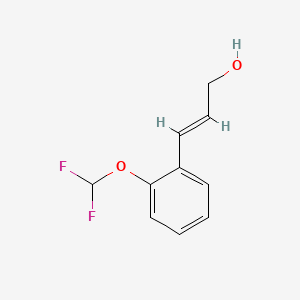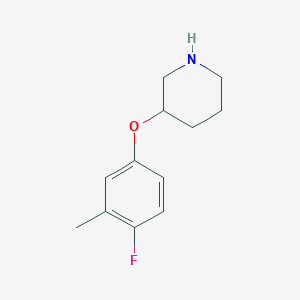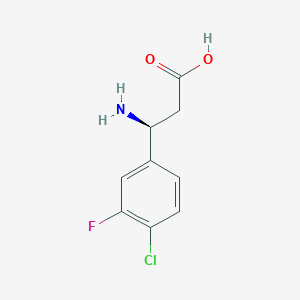
(S)-3-Amino-3-(4-chloro-3-fluorophenyl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3S)-3-amino-3-(4-chloro-3-fluorophenyl)propanoic acid is an organic compound that belongs to the class of amino acids It features a unique structure with an amino group, a carboxyl group, and a substituted phenyl ring containing chlorine and fluorine atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-amino-3-(4-chloro-3-fluorophenyl)propanoic acid typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as 4-chloro-3-fluorobenzaldehyde.
Aldol Condensation: The precursor undergoes an aldol condensation reaction with a suitable amine to form an intermediate.
Hydrogenation: The intermediate is then subjected to hydrogenation to reduce the double bond and form the desired amino acid.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain (3S)-3-amino-3-(4-chloro-3-fluorophenyl)propanoic acid in high purity.
Industrial Production Methods
In an industrial setting, the production of (3S)-3-amino-3-(4-chloro-3-fluorophenyl)propanoic acid may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated processes can enhance the efficiency of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
(3S)-3-amino-3-(4-chloro-3-fluorophenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The carboxyl group can be reduced to form alcohol derivatives.
Substitution: The chlorine and fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may produce alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
(3S)-3-amino-3-(4-chloro-3-fluorophenyl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe to study enzyme-substrate interactions and protein-ligand binding.
Medicine: It has potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (3S)-3-amino-3-(4-chloro-3-fluorophenyl)propanoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the phenyl ring can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3S)-3-amino-3-(4-chlorophenyl)propanoic acid: Lacks the fluorine atom on the phenyl ring.
(3S)-3-amino-3-(4-fluorophenyl)propanoic acid: Lacks the chlorine atom on the phenyl ring.
(3S)-3-amino-3-phenylpropanoic acid: Lacks both chlorine and fluorine atoms on the phenyl ring.
Uniqueness
The presence of both chlorine and fluorine atoms on the phenyl ring of (3S)-3-amino-3-(4-chloro-3-fluorophenyl)propanoic acid imparts unique chemical and biological properties. These halogen atoms can influence the compound’s reactivity, binding affinity, and overall stability, making it distinct from its analogs.
Eigenschaften
Molekularformel |
C9H9ClFNO2 |
|---|---|
Molekulargewicht |
217.62 g/mol |
IUPAC-Name |
(3S)-3-amino-3-(4-chloro-3-fluorophenyl)propanoic acid |
InChI |
InChI=1S/C9H9ClFNO2/c10-6-2-1-5(3-7(6)11)8(12)4-9(13)14/h1-3,8H,4,12H2,(H,13,14)/t8-/m0/s1 |
InChI-Schlüssel |
TZAGNQQSZQQODK-QMMMGPOBSA-N |
Isomerische SMILES |
C1=CC(=C(C=C1[C@H](CC(=O)O)N)F)Cl |
Kanonische SMILES |
C1=CC(=C(C=C1C(CC(=O)O)N)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


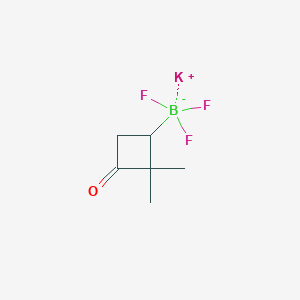
![[5-Chloro-6-(trifluoromethyl)pyridin-3-YL]boronic acid](/img/structure/B13613841.png)
![1-(2-Methoxyethyl)-1h-pyrazolo[3,4-c]pyridin-4-amine](/img/structure/B13613844.png)


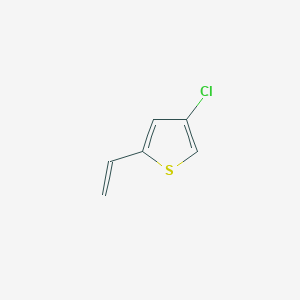
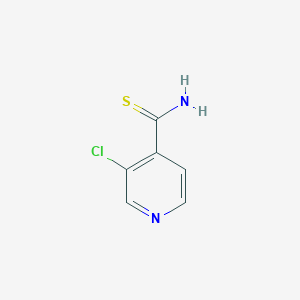
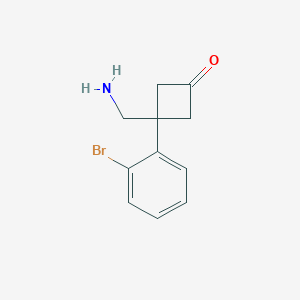
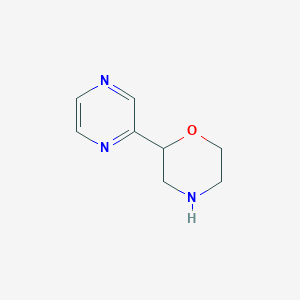
![2-{[(1-benzofuran-2-yl)methyl]amino}-N-methylacetamidehydrochloride](/img/structure/B13613886.png)
